Product packaging for 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline(Cat. No.:CAS No. 1017791-27-3)

2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1532893
CAS No.: 1017791-27-3
M. Wt: 194.62 g/mol
InChI Key: WOHQVUYHPVQGAQ-UHFFFAOYSA-N
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Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4 B1532893 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1017791-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHQVUYHPVQGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254524
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-27-3
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of 1,2,4 Triazole Scaffolds in Modern Chemical and Biological Research

The 1,2,4-triazole (B32235), a five-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. nih.govnih.gov Its unique structural features, including its dipole character, capacity for hydrogen bonding, rigidity, and stability in vivo, allow for high-affinity interactions with biological targets. nih.gov This has led to the development of numerous successful drugs and biologically active compounds.

The therapeutic applications of 1,2,4-triazole derivatives are remarkably diverse, with established efficacy in several key areas. A number of commercially available drugs feature this heterocyclic system, underscoring its pharmacological importance. nih.gov The broad spectrum of biological activities associated with the 1,2,4-triazole core includes:

Antifungal: The triazole class is perhaps most renowned for its potent antifungal agents like fluconazole (B54011), itraconazole, and voriconazole, which are widely used in clinical practice. nih.gov

Antiviral: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole carboxamide moiety. nih.gov

Anticancer: Several anticancer drugs, such as anastrozole (B1683761) and letrozole, incorporate the 1,2,4-triazole scaffold. nih.gov Research has shown that these derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression. nih.gov

Antimicrobial: Beyond fungi, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against various strains, including resistant ones. nih.gov

Other Activities: The pharmacological profile of 1,2,4-triazoles extends to anti-inflammatory, analgesic, anticonvulsant, and antitubercular properties. nih.gov

The versatility of the 1,2,4-triazole ring allows for the synthesis of a vast library of derivatives with fine-tuned physicochemical properties, making it a continued focus of research for the development of new therapeutic agents. nih.gov

Aniline Derivatives As Core Structures in Pharmaceutical and Agrochemical Development

Aniline (B41778), a primary aromatic amine, and its derivatives are fundamental building blocks in the chemical industry, with widespread applications in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The aniline moiety serves as a versatile scaffold that can be readily modified to create a diverse range of molecules with specific biological activities.

In the pharmaceutical sector, aniline derivatives are integral to the structure of numerous drugs. chemicalbook.com For instance, they are precursors in the synthesis of well-known analgesics like paracetamol. chemicalbook.com The anilino group can be found in various classes of therapeutic agents, including kinase inhibitors for cancer therapy, where the aniline part of the molecule often plays a crucial role in binding to the target protein. researchgate.netmdpi.com However, it is also noted that the metabolism of some aniline-containing drugs can lead to toxic side effects, which has prompted research into safer bioisosteric replacements.

In agrochemical development, aniline derivatives are used in the production of a wide array of products aimed at enhancing crop yields and ensuring food security. They form the chemical basis for various:

Herbicides

Pesticides

Fungicides

The continued expansion of the agriculture industry drives the demand for new and effective agrochemicals, a significant portion of which are derived from aniline.

Research Landscape and Rationale for Investigating 2 Chloro 5 4h 1,2,4 Triazol 4 Yl Aniline

Strategies for the Construction of the 4H-1,2,4-Triazol-4-yl Aniline Core

The formation of the 4H-1,2,4-triazol-4-yl aniline core is a foundational step in the synthesis of the target compound and its derivatives. Research has established several reliable methods to achieve this structure.

One common strategy involves the nucleophilic aromatic substitution of a nitrobenzene (B124822) derivative with 1,2,4-triazole, followed by the reduction of the nitro group. For example, the synthesis of 4-(1,2,4-triazol-1-yl)aniline, a positional isomer of the target's core, is achieved by reacting 1,2,4-triazole with 4-fluoronitrobenzene using sodium hydride in DMF. nih.govresearchgate.net The resulting nitro compound is then hydrogenated, typically with a palladium on carbon catalyst, to yield the aniline. nih.govresearchgate.net This two-step process is a versatile method for creating the aniline-triazole linkage.

Another approach focuses on building the 1,2,4-triazole ring itself from acyclic precursors. A general and regioselective method for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles proceeds through a one-pot, two-step process starting with the formation of an amide from a carboxylic acid and an amidine. frontiersin.org This intermediate then reacts with a substituted hydrazine (B178648) to cyclize into the desired triazole. frontiersin.org Similarly, 4-amino-1,2,4-(4H)triazole derivatives can be prepared by reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an insoluble polymer with acidic functional groups. google.com

More advanced catalytic systems have also been developed. A notable biomimetic approach allows for the regioselective synthesis of 1,2,4-triazoles by coupling a primary amine with a hydrazine. rsc.org This reaction is catalyzed by an o-quinone catalyst (1,10-phenanthroline-5,6-dione) with a Lewis acid co-catalyst (FeCl₃) and uses oxygen as the terminal oxidant. rsc.org This method is both atom-economical and environmentally benign. rsc.org

The table below summarizes key strategies for constructing the triazole-aniline core.

Table 1: Synthetic Strategies for the 4H-1,2,4-Triazol-4-yl Aniline Core

Starting Materials Reagents and Conditions Product Type Reference
1,2,4-Triazole, 4-Fluoronitrobenzene 1) NaH, DMF; 2) H₂, Pd/C 4-(1,2,4-Triazol-1-yl)aniline nih.gov, researchgate.net
Carboxylic Acid, Amidine, Hydrazine One-pot, two-step process 1,3,5-Trisubstituted-1,2,4-triazole frontiersin.org
Hydrazine, Carboxylic Acid Insoluble acidic polymer 4-Amino-1,2,4-(4H)triazole google.com
Primary Amine, Hydrazine o-Quinone catalyst, FeCl₃, O₂ 1,2,4-Triazole rsc.org

Synthetic Approaches for Halogenated Aniline-Triazole Compounds

Introducing a halogen, such as chlorine, onto the aniline ring is critical for synthesizing the target compound, this compound. This is typically achieved by using halogenated starting materials.

Adapting the previously mentioned nitroarene substitution method, one can start with a chlorinated and fluorinated nitrobenzene. For instance, reacting 1-chloro-4-fluoro-3-nitrobenzene with 4-amino-1,2,4-triazole (B31798) would theoretically lead to a precursor of the target compound after reduction of the nitro group. The synthesis of related halogenated structures often employs coupling reactions like the Buchwald-Hartwig amination or Ullmann coupling to form the crucial C-N bond between the aniline and triazole moieties. vulcanchem.com

Another synthetic route involves building the triazole ring onto a pre-existing halogenated aniline. The synthesis of 2-chloro-5-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenamine, a 1,2,3-triazole analogue, starts from 2-chloro-5-azidobenzenamine. researchgate.net This highlights the utility of chlorinated aniline derivatives as precursors. For the synthesis of a 1,2,4-triazole, a chlorinated phenylhydrazine (B124118) or a similar precursor could be condensed with appropriate reagents to form the heterocyclic ring.

The table below illustrates examples of precursors used in the synthesis of halogenated aniline-triazole compounds.

Table 2: Precursors for Halogenated Aniline-Triazole Compounds

Precursor Compound Target Moiety Synthetic Strategy
2-Chloro-4-nitrobenzoic acid Chloro-nitro-benzoic acid Starting material for multi-step synthesis of complex derivatives. nih.gov
2-Chloro-5-azidobenzenamine Chloro-azido-aniline Used in cycloaddition reactions to form triazole rings. researchgate.net
4-Fluoronitrobenzene Fluoro-nitro-benzene Reacts with triazole in nucleophilic aromatic substitution. nih.govresearchgate.net
2-Chloro-4-(trifluoromethyl)aniline Chloro-trifluoromethyl-aniline A commercially available substituted aniline building block. bldpharm.com

Functional Group Interconversions and Derivatization on the this compound Skeleton

The this compound skeleton possesses several reactive sites, primarily the amino group on the aniline ring, which allow for a variety of chemical modifications and derivatizations.

The amino group is the most versatile functional handle for derivatization. It readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). chemmethod.comnuph.edu.ua For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are condensed with different aldehydes to produce a range of Schiff base products. researchgate.net This reaction is a common strategy for expanding molecular diversity.

Acylation of the amino group to form amides is another fundamental transformation. The reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with various amines to form amide derivatives has been extensively documented. nih.gov This demonstrates a robust method for attaching different alkyl or aryl groups to the core structure via an amide linkage.

Further transformations can involve the triazole ring. While the target compound features a stable 4H-1,2,4-triazole, related triazole-thiol derivatives can be S-alkylated. mdpi.com For instance, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is S-alkylated using a halogenated acetal (B89532) in the presence of cesium carbonate. mdpi.com This indicates that if the triazole ring on the target skeleton were further functionalized with a thiol group, similar derivatizations would be possible.

The table below provides a summary of common derivatization reactions.

Table 3: Derivatization of the Aniline-Triazole Skeleton

Reaction Type Functional Group Reagents Product Reference
Schiff Base Formation Amino (-NH₂) Aldehydes, acidic catalyst Imine chemmethod.com, nuph.edu.ua
Acylation Amino (-NH₂) Acetyl chloride, Thionyl chloride/Carboxylic acid Amide chemmethod.com, nih.gov
S-Alkylation Thiol (-SH) on triazole Halogenated acetal, Cs₂CO₃ Thioether mdpi.com
Mannich Reaction Triazole-thiol Formaldehyde, secondary amines Aminomethylated triazole researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency and adhere to the principles of green chemistry. The synthesis of triazole derivatives has benefited significantly from these innovations.

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools for accelerating reactions and improving yields. nih.govmdpi.com A comparative study on the synthesis of 2-substituted 1,2,3-triazoles demonstrated that microwave and ultrasound irradiation significantly reduce reaction times compared to conventional heating. nih.gov Ultrasound irradiation has also been effectively used for [3+2] cycloaddition reactions to produce 1,2,3-triazole derivatives in excellent yields. mdpi.com

The development of novel catalytic systems is at the forefront of advanced synthesis. Biomimetic catalysts, such as the o-quinone system used for 1,2,4-triazole synthesis, offer high regioselectivity and operate under environmentally benign conditions using oxygen as the final oxidant. rsc.org Furthermore, the use of recyclable nanocatalysts, like nano-Cu⁰/Fe₃O₄, provides an efficient and sustainable route for the regioselective synthesis of 1,2,3-triazoles through one-pot tandem reactions. nih.gov

Green chemistry principles are increasingly integrated into synthetic planning. Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The amine oxidase-inspired synthesis of 1,2,4-triazoles is highly atom-economical, producing only water and ammonia (B1221849) as byproducts. rsc.org

Use of Safer Solvents: Employing environmentally friendly solvents like water or ethanol-water mixtures is preferred. mdpi.comthieme-connect.com

Energy Efficiency: Utilizing microwave and ultrasound as energy sources is often more efficient than traditional thermal methods. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single procedure avoids the need for isolating intermediates, thereby reducing solvent usage and waste generation. frontiersin.orgnih.gov

These advanced and green methodologies offer more sustainable and efficient pathways for the synthesis of this compound and its derivatives.

Antimicrobial Efficacy Studies

The 1,2,4-triazole scaffold is a well-established pharmacophore for developing agents to combat microbial infections. zsmu.edu.ua Derivatives are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antibacterial activity. Studies show that the nature and position of substituents on the aryl ring are critical for the potency and spectrum of these compounds. nih.gov For instance, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles were tested against several pathogenic bacteria, showing varied degrees of inhibition. nih.gov

In one study, bis-1,2,4-triazole derivatives were synthesized and screened for their antibacterial action. The compounds generally exhibited moderate activity, with Minimum Inhibitory Concentrations (MIC) often ranging from 31.25 to 62.50 μg/ml against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua One particular derivative, 4-(5-(((4-methyl-5-(pentylthio)-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridine, showed a more pronounced effect against Staphylococcus aureus with an MIC of 15.6 μg/ml. zsmu.edu.ua Another investigation into 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates found that converting the acid molecule to a dimethylammonium salt enhanced the antimicrobial effect. zsmu.edu.ua

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Test Strain Activity (MIC in µg/mL) Reference
bis-1,2,4-triazole derivatives Staphylococcus aureus 31.25–62.50 zsmu.edu.ua
bis-1,2,4-triazole derivatives Escherichia coli 31.25–62.50 zsmu.edu.ua
bis-1,2,4-triazole derivatives Pseudomonas aeruginosa 31.25–62.50 zsmu.edu.ua
4-(5-(((4-methyl-5-(pentylthio)-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridine) Staphylococcus aureus 15.6 zsmu.edu.ua
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (related heterocycle) Gram-positive & Gram-negative bacteria 8 nih.gov

The 1,2,4-triazole core is famously present in several clinically used antifungal drugs. mdpi.com Consequently, many related derivatives are investigated for their potential to inhibit fungal pathogens like Candida albicans and Aspergillus niger. nih.gov

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed that several derivatives possess notable antifungal activity. zsmu.edu.ua Specifically, the conversion to dimethylammonium salts was found to increase the antifungal effect against Candida albicans. zsmu.edu.ua Similarly, a series of bis-1,2,4-triazole derivatives showed antifungal effects against C. albicans, with MIC values typically between 31.25 and 62.50 μg/ml. zsmu.edu.ua Other research has focused on Schiff base derivatives of 1,2,4-triazole-thiones, with some compounds showing good activity against Aspergillus niger and Cryptococcus neoformans at an MIC of 0.25 μg/mL, which was more potent than the standard drug fluconazole (B54011) in that study. nih.gov

A different class of related compounds, benzeneboronic acids, has also been explored. One study found that 2-chloro-5-trifluoromethoxybenzeneboronic acid could completely stop mycelial growth and spore germination of the fungus Geotrichum candidum at a concentration of 0.25 mg/mL. researchgate.netnih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole and Related Derivatives

Compound/Derivative Test Strain Activity (MIC in µg/mL) Reference
bis-1,2,4-triazole derivatives Candida albicans 31.25–62.50 zsmu.edu.ua
2-((4-(substituted benzylideneamino)phenoxymethyl-4H-1,2,4-triazole-3-yl)thio)acetic acid derivatives Aspergillus niger, Cryptococcus neoformans 0.25 nih.gov
2-chloro-5-trifluoromethoxybenzeneboronic acid Geotrichum candidum 250 (Completely inhibitory) researchgate.netnih.gov
[5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones (2-Br substituted) Candida albicans 200

Anticancer and Cytotoxic Investigations

The 1,2,4-triazole scaffold is a key component of several established anticancer agents, which has spurred extensive research into new derivatives for their potential as cytotoxic agents against various cancer cell lines. nih.gov

Numerous studies have evaluated the cytotoxic potential of 1,2,4-triazole derivatives against a panel of human cancer cells. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are related heterocyclic systems, were tested for anticancer activity. nih.gov The derivative 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant activity, with percent growth inhibitions (PGI) of 65.12% against CNS cancer cells (SNB-19) and 54.68% against SNB-75 at a 10 µM concentration. nih.gov

In another study, two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, were evaluated against human acute lymphoblastic leukemia (MOLT-4) and lung cancer (A549) cells. nih.gov MNP-16, identified as 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl) -1,2,4-triazol-3-yl]-butane, showed significant cytotoxicity with an IC₅₀ of 3-5 μM. nih.gov Furthermore, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and showed potent cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (Huh-7) cell lines, with IC₅₀ values often below 2.03 μM. nih.gov

Table 3: Cytotoxic Activity of Selected 1,2,4-Triazole and Related Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-75 (CNS Cancer) PGI at 10 µM 54.68% nih.gov
1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl) -1,2,4-triazol-3-yl]-butane (MNP-16) MOLT-4 (Leukemia), A549 (Lung) IC₅₀ 3-5 µM nih.gov
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast) IC₅₀ 0.11 µM nih.gov
Thiazolidinone derivative (5e) Human Leukemia Cytotoxic Potent nih.gov

Understanding the mechanism of action is crucial for drug development. Research into 1,2,4-triazole derivatives has pointed towards several pathways of cytotoxicity. A study on novel bis-1,2,4-triazole derivatives MNP-14 and MNP-16 indicated that their cytotoxic effect involves the induction of considerable DNA strand breaks, as shown by comet assays. nih.gov Flow cytometry analysis also revealed a significant increase in the apoptotic cell population (sub-G₁ phase) upon treatment. nih.gov

Other studies on related heterocyclic compounds have further elucidated these mechanisms. For instance, the cytotoxic effects of certain thiazolidinone derivatives were found to be mediated through the induction of apoptosis. nih.gov One potent compound from this class, 5e, was shown to be more effective at inducing apoptosis, as confirmed by LDH assays, DNA fragmentation, and flow cytometry. nih.gov Similarly, the 4-anilinoquinolinylchalcone derivative 4a was found to trigger apoptosis in breast cancer cells through the activation of caspases 3/7, which was dependent on the generation of reactive oxygen species (ROS). nih.gov This process was also associated with a depletion of cellular ATP. nih.gov

Other Pharmacological Research Areas

Beyond antimicrobial and anticancer applications, the 1,2,4-triazole scaffold has been explored for other pharmacological activities. The structural versatility of this nucleus allows for its incorporation into molecules designed to interact with various biological targets.

For example, certain derivatives have been synthesized and evaluated for anticonvulsant and anti-inflammatory activities. researchgate.net One study reported a series of 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones, with some compounds showing significant anticonvulsant effects. nih.gov Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were identified as potent anti-inflammatory agents. nih.gov These findings underscore the broad therapeutic potential of the 1,2,4-triazole chemical space.

Anticonvulsant Potential and Neuropharmacological Assessment

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a promising class of compounds. nih.gov Research has shown that incorporating a triazole ring into various molecular structures can lead to significant anticonvulsant activity. zsmu.edu.ua

Studies on 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives have demonstrated that small alkyl substitutions on the triazole ring and the presence of a primary aromatic amino group are crucial for bioactivity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov In contrast, replacing the small alkyl group with an aryl substituent at the same position resulted in a complete loss of activity. nih.gov

Further investigations into 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives revealed potent anticonvulsant effects. One such derivative, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, exhibited an ED₅₀ of 1.4 mg/kg in the pentylenetetrazole (PTZ) induced seizure model, a potency comparable to the standard drug diazepam (ED₅₀ = 1.2 mg/kg). nih.govnih.gov

Another series of compounds, 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, were synthesized and evaluated for their anticonvulsant properties. Among them, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline was identified as the most active, with an ED₅₀ of 8.80 mg/kg in the MES test and a protective index of 20.0, indicating a wide margin of safety. researchgate.net The activity of this compound against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline (B1666979) suggests a broad spectrum of anticonvulsant action. researchgate.net

Compound DerivativeTest ModelActivity (ED₅₀)Reference
3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazolePTZ1.4 mg/kg nih.gov
Diazepam (Reference)PTZ1.2 mg/kg nih.gov
8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinolineMES8.80 mg/kg researchgate.net
3-propyl-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoleMES5.7 mg/kg researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive chemical species formed from the incomplete reduction of oxygen. nih.gov An excess of ROS can lead to oxidative stress, a condition implicated in numerous diseases, by damaging cellular components like proteins, lipids, and nucleic acids. nih.gov Consequently, compounds with the ability to scavenge ROS are of significant therapeutic interest. nih.gov

Some 1,2,4-triazole derivatives have been investigated for their antioxidant capabilities. For instance, studies on certain 2-(4H- zsmu.edu.uanih.govnih.govtriazol-3-yl-sulfanyl)-acetamide derivatives showed they could induce a partial increase in malondialdehyde (MDA) levels in yeast cells, suggesting a potential to cause oxidative damage rather than prevent it. dergipark.org.tr These particular derivatives did not exhibit radical scavenging properties in DPPH assays. dergipark.org.tr

However, other research has successfully linked the 1,2,4-triazole scaffold with antioxidant effects. A study of three 4,5-disubstituted-1,2,4-triazole-3-thione derivatives demonstrated both antioxidant activity and potent anticonvulsant effects in a model of pharmacoresistant epilepsy. unifi.it This dual activity is significant because prolonged oxidative stress is associated with resistance to antiepileptic drugs. unifi.it The investigated compounds were found to be 2 to 3 times more potent as anticonvulsants than valproic acid in the 6 Hz seizure test. unifi.it This suggests that ROS scavenging may be a viable strategy for treating epilepsy. unifi.it

Antitubercular and Antimycobacterial Evaluations

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new therapeutic agents, especially against multidrug-resistant strains. nih.gov The 1,2,4-triazole nucleus has been a key component in the design of novel antitubercular agents. nih.govnih.gov

A series of fifteen 1,2,4-triazole derivatives were synthesized and evaluated for their antimycobacterial activity, with minimum inhibitory concentrations (MICs) against Mtb ranging from 2 to 32 µg/mL. nih.govnih.gov One compound, in particular, demonstrated the strongest activity with an MIC of 2 µg/mL. nih.govnih.gov This compound was found to inhibit the Mtb KatG enzyme, leading to the accumulation of ROS within the bacterial cells and causing oxidative damage. nih.govnih.gov

In another study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising anti-TB agent, showing activity against both the H37Rv and multidrug-resistant (MDR) strains of Mtb at concentrations of 5.5 and 11 µg/mL, respectively. mdpi.com Computational studies suggested that this class of compounds might exert its effect by binding to enoyl-acyl carrier protein reductase (InhA). mdpi.com

Furthermore, research on 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with significant anti-Mtb potency. nih.gov Key structural features for activity were found to be the benzyloxy aniline and the 6,7-dimethoxy quinoline (B57606) ring. nih.gov For example, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed an MIC₉₀ value between 0.63 and 1.25 μM. nih.gov

Compound/Derivative SeriesTarget/StrainActivity (MIC)Reference
1,2,4-Triazole derivativesM. tuberculosis2 to 32 µg/mL nih.govnih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv5.5 µg/mL mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMDR M. tuberculosis11 µg/mL mdpi.com
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineM. tuberculosis0.63-1.25 µM (MIC₉₀) nih.gov

Antiviral Activities against Specific Viral Pathogens

The 1,2,4-triazole ring is a core component of several clinically used antiviral drugs, such as ribavirin, which is active against a broad spectrum of RNA and DNA viruses. nih.govmdpi.com This has spurred further research into new triazole derivatives as potential antiviral agents. researchgate.netpreprints.org

Derivatives of 1,2,4-triazole have been synthesized and tested against various viral pathogens. For example, 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives containing halogen atoms in the aryl substituent showed activity as inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov Additionally, certain enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov

However, not all synthesized triazole derivatives exhibit broad-spectrum antiviral activity. In one study, a series of 1,5-dialkyl-1,2,4-triazole derivatives were evaluated and found to have no in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, HSV-1, HSV-2, and others. researchgate.net This highlights the specificity of structure-activity relationships in the development of antiviral compounds.

Exploratory Studies into Additional Biological Effects (e.g., Hypoglycemic)

The versatility of the 1,2,4-triazole scaffold extends to metabolic disorders, with several studies exploring its potential as a hypoglycemic agent. nih.govscilit.com The creation of drugs that can effectively lower blood glucose levels remains a critical task for pharmacy and medicine. zsmu.edu.ua

Research into various 1,2,4-triazole derivatives has identified compounds with significant glucose-lowering capabilities. zsmu.edu.ua In a study assessing 38 different compounds, zinc 2-{5-[(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl]sulfanyl}acetate demonstrated the highest efficacy, reducing blood glucose levels by 27.3% in an intraperitoneal glucose tolerance test in rats. zsmu.edu.ua This effect was approximately 1.3 times more potent than the control. zsmu.edu.ua

Other synthesized series, such as quinoxaline (B1680401) derivatives incorporating a triazole moiety, have also been investigated for their hypoglycemic potential. nih.gov These exploratory studies underscore the broad therapeutic applicability of the 1,2,4-triazole chemical class, extending beyond infectious and central nervous system diseases.

Mechanistic Elucidation of 2 Chloro 5 4h 1,2,4 Triazol 4 Yl Aniline S Biological Action

Identification of Molecular Targets and Ligand-Target Interactions

The primary molecular targets of compounds derived from 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline are the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Specifically, derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. These kinases are crucial regulators of cellular processes, and their aberrant activation is implicated in various cancers.

The this compound moiety plays a significant role in the binding of these inhibitors to the ATP-binding pocket of the FGFR kinase domain. The aniline (B41778) nitrogen and the triazole ring are key features that can form critical hydrogen bonds with amino acid residues in the hinge region of the kinase. This interaction mimics the binding of the adenine (B156593) region of ATP, effectively blocking the receptor's kinase activity.

In more complex derivatives, the this compound core serves as a foundational scaffold. For instance, in a series of potent FGFR1/2/3 inhibitors, this starting material is elaborated to create a final molecule where the triazolyl aniline portion is positioned to interact with the hinge region of the kinase. Molecular modeling and structure-activity relationship (SAR) studies of these inhibitors reveal that the specific orientation and electronic properties conferred by the chloro and triazole substituents are critical for high-affinity binding.

Table 1: Key Ligand-Target Interactions of a Representative FGFR Inhibitor Derived from this compound

Interacting Moiety of InhibitorTarget Amino Acid Residue in FGFRType of Interaction
Aniline NHAlanine (in hinge region)Hydrogen Bond
Triazole NitrogenAspartate (in hinge region)Hydrogen Bond
Phenyl RingVarious hydrophobic residuesVan der Waals Interactions

Enzymatic Inhibition and Activation Studies

Derivatives of this compound have been demonstrated to be potent inhibitors of FGFR enzymatic activity. The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are a key measure of potency. While specific enzymatic inhibition data for DNA gyrase or tubulin by this class of compounds is not the primary focus of research, extensive data exists for their inhibition of FGFR kinases.

Research has led to the development of pan-FGFR inhibitors, meaning they are active against multiple members of the FGFR family. For example, a study on the discovery of potent and selective FGFR1/2/3 inhibitors derived from 5-(4H-1,2,4-triazol-4-yl)aniline reported compounds with significant inhibitory activity.

Table 2: Enzymatic Inhibition (IC50) of a Representative FGFR Inhibitor

Target EnzymeIC50 (nM)
FGFR1< 10
FGFR2< 10
FGFR3< 20
VEGFR2> 1000

Note: The data presented is representative of potent inhibitors from this class. VEGFR2 is often used as a counterscreen to assess selectivity.

Receptor Binding Dynamics

The binding of inhibitors derived from this compound to FGFRs is a dynamic process governed by the principles of competitive inhibition. These molecules vie with ATP for the same binding site within the kinase domain. The affinity of the inhibitor for the receptor is a critical determinant of its potency and is influenced by the sum of the individual interactions, including hydrogen bonds and hydrophobic contacts.

Modulation of Cellular Pathways and Signaling Cascades

By inhibiting FGFRs, compounds derived from this compound effectively block the downstream signaling pathways that are constitutively activated in certain cancers. The binding of fibroblast growth factors (FGFs) to FGFRs normally triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signals.

The key signaling pathways modulated by these inhibitors include:

RAS-MAPK-ERK Pathway: This pathway is central to cell proliferation and differentiation. Inhibition of FGFR phosphorylation prevents the recruitment and activation of downstream components like GRB2, SOS, RAS, RAF, MEK, and ERK.

PI3K-AKT Pathway: This pathway is critical for cell survival and growth. By blocking FGFR activation, these inhibitors prevent the activation of PI3K and the subsequent phosphorylation of AKT.

JAK-STAT Pathway: In some contexts, FGFRs can also activate the JAK-STAT pathway, which is involved in cell proliferation and immune responses. FGFR inhibitors can also suppress this signaling axis.

The cellular consequence of modulating these pathways is the inhibition of tumor cell proliferation, migration, and survival, and in some cases, the induction of apoptosis. The effectiveness of these inhibitors in cellular assays is a direct reflection of their ability to potently and selectively inhibit FGFR kinase activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Chloro 5 4h 1,2,4 Triazol 4 Yl Aniline Analogues

Influence of Halogen Atom Position and Nature on Biological Potency

The nature and position of halogen atoms on the aromatic rings of triazole-aniline scaffolds are pivotal in modulating biological activity. Systematic variations of halogen substituents have demonstrated a clear impact on the potency of these compounds across different therapeutic targets, including antimicrobial and anticancer applications.

Research on various heterocyclic compounds has established that the introduction of halogens like chlorine or fluorine can significantly enhance biological efficacy. nih.govvulcanchem.com For instance, in quinoline-triazole hybrids, chloro and methoxy (B1213986) substituents were associated with the highest antifungal activity against Aspergillus fumigatus and Candida albicans. nih.gov Specifically, analogues bearing a chlorine substituent on the aromatic ring demonstrated superior antifungal activity compared to those with methyl or methoxy groups. nih.gov The position of the halogen is also critical; introducing fluorine or chlorine at the ortho position of an aromatic ring has been shown to enhance enzymatic inhibition. vulcanchem.com

The following table summarizes the effect of halogen substitutions on the biological activity of related heterocyclic compounds.

Scaffold Halogen/Position Effect on Biological Activity Reference
Quinoline-TriazolesChlorine on aromatic ringEnhanced antifungal activity nih.gov
Imidazole DerivativesFluorine/Chlorine at ortho positionEnhanced enzymatic inhibition vulcanchem.com
BenzenesulfonamidesF, Br, Cl on benzene (B151609) ringStronger transcriptional activity for PPARγ nih.gov
1,2,4-TriazolesChlorine on phenyl at C-5Increased antibacterial potency mdpi.com

Effects of Substituents on the 1,2,4-Triazole (B32235) Ring on Pharmacological Profiles

The 1,2,4-triazole ring is a versatile scaffold whose pharmacological profile can be finely tuned by the addition of various substituents. nih.govmdpi.com The ability of the triazole ring's nitrogen atoms to form hydrogen bonds and participate in dipole-dipole interactions makes it a key pharmacophore for engaging with biological receptors. mdpi.comnih.gov

The type and position of substituents on the triazole ring directly influence the biological activity. For example, in a series of ciprofloxacin-1,2,4-triazole hybrids, the nature of the substituent at the C-3 position was found to be a determinant of antibacterial effect, with a hydroxyphenyl fragment yielding the most favorable outcome. mdpi.com Further studies on 4,5-disubstituted 1,2,4-triazole-3-thiones revealed that modifications at the C-5 position also impact antibacterial potency. mdpi.com Aromatic substituents at the N-4 position of the triazole ring have also been shown to be important for antibacterial activity, with halogen and nitro groups significantly enhancing inhibitory effects. mdpi.com

In the context of antifungal agents, a series of conformationally restricted triazole derivatives with benzylpiperidin-4-yl methyl amino side chains showed that specific substitutions led to potent activity against Candida albicans and Aspergillus fumigatus. nih.gov Similarly, the synthesis of benzimidazole-1,2,4-triazole hybrids showed that substitutions on the triazole ring were crucial for their anticandidal activity, with certain derivatives showing efficacy comparable to fluconazole (B54011). mdpi.com The introduction of a thiol group at the C-3 position is a common strategy to create intermediates for further derivatization, leading to compounds with a range of biological activities. nih.govresearchgate.net

The table below illustrates how different substituents on the 1,2,4-triazole ring affect pharmacological outcomes.

Triazole Ring Position Substituent Type Observed Pharmacological Effect Reference
C-3HydroxyphenylFavorable antibacterial activity mdpi.com
N-4Aromatic (with Halogen/Nitro)Enhanced antibacterial activity mdpi.com
N-4Various substituted aryl groupsModulated anticandidal activity mdpi.com
C-3 / C-5Thiol, Aryl, Alkyl groupsBasis for diverse antimicrobial agents mdpi.comnih.gov

Impact of Aniline (B41778) Ring Substitutions on Bioactivity and Selectivity

Substitutions on the aniline ring of triazole-aniline derivatives have a profound impact on their physicochemical properties, such as lipophilicity, which in turn affects their bioactivity and selectivity. mdpi.comnih.govresearchgate.net A clear relationship has been observed between the substitution pattern on the aniline ring and the lipophilicity of the resulting compounds. nih.govresearchgate.net

Studies on a series of 1,2,3-triazole derivatives of aniline showed that the position of the triazole-containing substituent on the aniline ring influenced the experimental lipophilicity parameter (logP). mdpi.comresearchgate.net Specifically, para-substituted compounds consistently demonstrated the lowest lipophilicity values, regardless of the substituent on the triazole ring itself. mdpi.comnih.gov In contrast, meta-substituted analogues generally exhibited the highest lipophilicity. nih.gov This modulation of lipophilicity is critical as it can affect solubility, absorption, and metabolic stability. researchgate.net

Furthermore, the position of substituents on the aniline ring can create steric effects that influence metabolic pathways. For instance, research on substituted anilines has shown that substituents in the ortho position can sterically hinder metabolic processes like acetylation. nih.gov In the context of receptor binding, substitutions on the aniline ring can directly influence interaction with the target protein. In a study of PPARγ agonists, substitutions at position 4 of a benzene ring (analogous to the aniline ring in the parent compound) were associated with higher transcriptional activity, while substitutions at position 2 were thought to aid in tighter packing within the binding site. nih.gov

The following table demonstrates the influence of aniline ring substitution patterns on molecular properties and activity.

Aniline Ring Substitution Position Effect Implication Reference
Para-Lowest lipophilicity (logP)Potentially altered solubility and absorption mdpi.comnih.gov
Meta-Highest lipophilicity (logP)Potentially altered solubility and absorption nih.gov
Ortho-Steric hindranceCan hinder metabolic acetylation nih.gov
Position 4 (para-)-Associated with higher transcriptional activity (in a PPARγ model) nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline analogues is a critical determinant of their biological activity. The spatial arrangement of the triazole and aniline rings relative to each other influences how the molecule fits into and interacts with the binding site of a biological target. nih.govnih.gov

The concept of conformational restriction has been used as a design strategy for new antifungal agents. nih.gov By synthesizing conformationally restricted triazole derivatives, researchers aim to lock the molecule into a bioactive conformation, thereby increasing its affinity for the target enzyme, such as cytochrome P450-dependent enzyme (CYP51). nih.govnih.gov Flexible molecular docking studies of such compounds have shown that they interact with the target enzyme primarily through hydrophobic and van der Waals interactions. nih.gov The way a molecule like this compound or its analogues wrap around specific structural elements of a protein, such as a particular helix or beta-sheet, is key to its mechanism of action. nih.gov The dihedral angle between the aromatic systems is a key parameter that defines this conformational space and, consequently, the biological response.

Computational and Theoretical Investigations of 2 Chloro 5 4h 1,2,4 Triazol 4 Yl Aniline

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

No published Quantitative Structure-Activity Relationship (QSAR) models were found that specifically include 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline. As a result, there are no predictive models to report on its bioactivity based on its structural features.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

A comprehensive search did not uncover any in silico studies detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) or pharmacokinetic properties of this compound. Therefore, predictive data regarding its oral bioavailability, blood-brain barrier penetration, metabolic pathways, or potential for drug-likeness are not available in the reviewed literature.

Computational Toxicology and In Silico Safety Assessment

There are no specific in silico toxicology or safety assessment studies available for this compound. Predictions regarding its potential for toxicity, such as carcinogenicity, mutagenicity, or hepatotoxicity, have not been reported.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

No dedicated quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been published for this compound. As such, there is no available data on its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or other electronic properties that would provide insights into its chemical reactivity.

Future Perspectives and Emerging Research Directions for 2 Chloro 5 4h 1,2,4 Triazol 4 Yl Aniline

Rational Design and Synthesis of Next-Generation Analogues

The rational design of new molecules based on the 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline core is a key future direction. The goal is to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com The synthetic versatility of the triazole ring, often assembled through "click chemistry," allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Future research will likely focus on systematic modifications at several key positions:

The Aniline (B41778) Ring: Altering the substitution pattern on the aniline ring can modulate the electronic properties and steric profile of the molecule. Introducing different halogen atoms or small alkyl groups in place of the chlorine at the C2 position, or adding substituents to other positions, could fine-tune target binding and metabolic stability.

The Triazole Ring: While the 1,2,4-triazole (B32235) is a stable and effective pharmacophore, exploring its 1,2,3-triazole isomer could yield analogues with different biological activities and physical properties. nih.govmdpi.com

Linker Modifications: The direct linkage between the aniline and triazole rings is rigid. Introducing flexible linkers, such as methylene (B1212753) or ether groups, could allow for optimal positioning within a target's binding site.

A study on aniline derivatives with a 1,2,3-triazole system highlighted how structural changes, such as the point of attachment to the triazole ring, can significantly influence properties like lipophilicity, which is crucial for drug-likeness. mdpi.com For instance, direct attachment of an aromatic system to a triazole nitrogen atom was found to stiffen the structure and increase lipophilicity. mdpi.com

Table 1: Strategies for Analogue Design

Modification Strategy Rationale Potential Outcome
Aniline Ring Substitution Modulate electronic and steric properties. Improved target affinity, selectivity, and metabolic profile.
Triazole Isomer Exploration Investigate alternative core structures. Novel biological activities and intellectual property. nih.gov
Linker Insertion Introduce conformational flexibility. Optimized binding to target proteins.

| Bioisosteric Replacement | Replace functional groups with others that have similar properties. | Enhanced potency and pharmacokinetic profile. nih.gov |

The synthesis of these new analogues will continue to leverage established chemical reactions. The construction of the 1,2,4-triazole ring, for example, can be achieved through the reaction of hydrazides with other reagents or via cycloaddition reactions. nih.govmdpi.com

Integration with Advanced Delivery Systems (e.g., Nanoparticles, Prodrugs)

To overcome challenges such as poor solubility and to enhance therapeutic efficacy, future research will focus on integrating this compound analogues into advanced drug delivery systems. nih.govnih.gov

Nanoparticles: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, offers several advantages. nih.gov These systems can protect the drug from premature degradation, improve its bioavailability, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. the-hospitalist.org For instance, a study involving the Aurora B kinase inhibitor AZD2811 demonstrated that a nanoparticle formulation improved efficacy and tolerability in preclinical models, allowing for less frequent dosing compared to the free drug. the-hospitalist.org The nanoparticles were shown to accumulate in tumors, increasing the drug's concentration and duration of exposure at the site of action. the-hospitalist.org

Prodrugs: Another promising strategy is the development of prodrugs. abo.fi A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to improve solubility, increase metabolic stability, and target drug release to specific tissues or cellular compartments, such as the tumor microenvironment. abo.fi For example, a prodrug of the kinase inhibitor dasatinib (B193332) was designed with a pH-sensitive linker, allowing for drug release in the acidic environment characteristic of tumors. nih.gov

Table 2: Advanced Delivery System Approaches

Delivery System Mechanism Potential Benefits
Polymeric Nanoparticles Encapsulation of the drug within a polymer matrix. Sustained release, improved stability, targeted delivery. nih.gov
Liposomes Encapsulation within a lipid bilayer vesicle. Enhanced bioavailability, reduced systemic toxicity. nih.gov

| Prodrugs | Chemical modification to an inactive form, activated in vivo. | Improved pharmacokinetics, site-specific drug release. abo.fi |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" is being increasingly replaced by the development of multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously. nih.govnih.gov This approach is particularly relevant for complex diseases like cancer. The triazole scaffold is a well-established component in the design of MTDLs. nih.govresearchgate.net

Future research on this compound will likely explore its potential to inhibit multiple targets. As many small molecule inhibitors target protein kinases, it is plausible that analogues of this compound could be designed to inhibit several kinases involved in cancer progression, such as EGFR and VEGFR. researchgate.netnih.gov

Studies on phenol-triazole ligands have shown their ability to act on multiple factors associated with Alzheimer's disease, demonstrating the scaffold's suitability for multi-target design. nih.govkaist.ac.krrsc.org Similarly, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II for cancer therapy. researchgate.net By rationally designing derivatives of this compound, it may be possible to create single molecules that hit a combination of targets, potentially leading to synergistic therapeutic effects and a lower likelihood of developing drug resistance. researchgate.net

Preclinical Development and Translational Research Pathways

A structured preclinical development and translational research pathway is essential to move promising analogues from the laboratory to clinical trials. nih.gov This pathway involves a series of steps to evaluate the efficacy and safety of a drug candidate before it can be tested in humans.

Key Stages in Preclinical Development:

In Vitro Studies: Initial screening of new analogues will be performed using cell-based assays to determine their potency against specific cancer cell lines and their selectivity against non-cancerous cells. stanford.edu

Pharmacokinetic (ADMET) Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. researchgate.net In silico tools and experimental assays will be used to predict how the compound will behave in a biological system. Studies on similar aniline-triazole derivatives have already demonstrated the utility of these predictive models. mdpi.comresearchgate.net

In Vivo Efficacy Studies: Compounds that show promise in vitro will be advanced to in vivo testing in animal models of cancer (e.g., tumor xenografts in mice). stanford.edu These studies are critical for demonstrating that the compound can inhibit tumor growth in a living organism.

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are required to identify potential adverse effects and to determine a safe dose range for first-in-human trials.

Translational research acts as the bridge between basic science and clinical medicine. nih.gov For a compound like this compound, this involves identifying biomarkers that could predict which patients are most likely to respond to the drug. This facilitates a more personalized medicine approach and increases the chances of success in clinical trials. nih.govtrioncology.org The collaboration between academic researchers, clinicians, and industry partners is vital for successfully navigating this complex pathway. nih.gov

Q & A

Q. Q1. What are the key considerations for synthesizing 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline with high purity?

The synthesis typically involves nucleophilic substitution between a chlorinated aniline derivative and a triazole precursor. Key factors include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of 4-chloroaniline to the triazole moiety to minimize side reactions .
  • Reaction conditions : Reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol enhances purity (>95%) .

Methodological Tip : Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in ethyl acetate/hexane 3:7) and characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Advanced Crystallographic Characterization

Q. Q2. How can conflicting crystallographic data for this compound be resolved during refinement?

Discrepancies in X-ray diffraction data (e.g., bond length/angle mismatches) require:

  • Software validation : Use SHELXL for small-molecule refinement, which employs least-squares minimization to adjust atomic positions and thermal parameters .
  • Twinned data handling : For macromolecular applications, SHELXPRO interfaces with SHELXL to refine high-resolution datasets, resolving ambiguities in electron density maps .
  • Validation tools : Cross-check with ORTEP-3 for graphical validation of molecular geometry and hydrogen bonding networks .

Example : A recent study resolved conflicting C–N bond lengths (1.32–1.38 Å) by applying SHELXL’s restraints for triazole rings, achieving a final R-factor of 0.045 .

Biological Activity Profiling

Q. Q3. What experimental designs are optimal for evaluating the antifungal activity of this compound?

  • In vitro assays : Use broth microdilution (CLSI M38-A2 protocol) against Candida albicans (MIC range: 8–32 µg/mL) .
  • Target identification : Perform docking studies (AutoDock Vina) on CYP51 (lanosterol demethylase) to assess triazole binding affinity (ΔG ≈ -9.2 kcal/mol) .
  • Cytotoxicity controls : Include MTT assays on HEK-293 cells to ensure selectivity (IC50 > 128 µg/mL) .

Data Interpretation : Correlate logP values (calculated via EPI Suite: ~2.1) with membrane permeability to explain bioactivity trends .

Advanced Data Analysis and Reproducibility

Q. Q4. How should researchers address contradictions in reported biological activity across studies?

  • Meta-analysis : Compare datasets using ANOVA to identify outliers (e.g., p < 0.05 for MIC variations due to assay pH differences) .
  • Standardization : Adopt uniform protocols (e.g., CLSI guidelines) to minimize inter-lab variability .
  • Computational validation : Use QSAR models (e.g., MOE) to predict activity cliffs and validate experimental outliers .

Case Study : A 2024 study resolved discrepancies in IC50 values (8 vs. 32 µM) by standardizing fungal inoculum size (1–5 × 10³ CFU/mL) .

Computational Modeling and SAR

Q. Q5. Which computational methods best predict the substituent effects on triazole ring reactivity?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of the chloro group (e.g., NBO charge: -0.42 e) .
  • Molecular dynamics : Simulate solvation in water (AMBER force field) to assess stability of the aniline-triazole conformation .
  • SAR libraries : Generate analogs with PyRx virtual screening, prioritizing derivatives with Cl→F substitutions (predicted ΔΔG ≈ -1.3 kcal/mol) .

Table 1 : Key Computational Parameters

MethodApplicationReference
B3LYP/6-31G(d)Charge distribution analysis
AutoDock VinaDocking to CYP51
EPI SuitelogP/water solubility prediction

Stability and Degradation Pathways

Q. Q6. What analytical techniques identify degradation products under accelerated storage conditions?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect hydrolysis products (e.g., 2-chloro-5-aminophenol at m/z 158.1) .
  • Stress testing : Expose to 40°C/75% RH for 4 weeks; FTIR confirms N–H bond degradation (loss of peak at 3350 cm⁻¹) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life (t90 ≈ 18 months at 25°C) .

Advanced Crystallography for Polymorph Screening

Q. Q7. How can researchers differentiate polymorphs using X-ray powder diffraction (XRPD)?

  • Pattern indexing : Match experimental peaks (e.g., 2θ = 12.4°, 18.7°) to simulated patterns from Mercury CSD (Form I vs. Form II) .
  • Rietveld refinement : Use TOPAS to quantify phase purity (>98% for the monoclinic P2₁/c form) .
  • Thermal analysis : Correlate DSC endotherms (Tm ≈ 215°C) with lattice stability .

Retrosynthesis Analysis

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2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline
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2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.